molecular formula C12H22N2O B2571315 5-(butoxymethyl)-1-butyl-1H-pyrazole CAS No. 1856077-18-3

5-(butoxymethyl)-1-butyl-1H-pyrazole

Cat. No.: B2571315
CAS No.: 1856077-18-3
M. Wt: 210.321
InChI Key: ZHWDSXKRPDJOFK-UHFFFAOYSA-N
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Description

5-(Butoxymethyl)-1-butyl-1H-pyrazole is a pyrazole derivative characterized by a butoxymethyl substituent at the 5-position and a butyl group at the 1-position of the pyrazole ring. Pyrazoles are heterocyclic compounds with two adjacent nitrogen atoms, widely recognized for their diverse pharmacological and agrochemical applications, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name

5-(butoxymethyl)-1-butylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-3-5-9-14-12(7-8-13-14)11-15-10-6-4-2/h7-8H,3-6,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWDSXKRPDJOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC=N1)COCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(butoxymethyl)-1-butyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 1-butyl-1H-pyrazole with butoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Another approach involves the cyclization of appropriate hydrazine derivatives with 1,4-diketones, followed by alkylation with butyl and butoxymethyl groups. This method may require the use of catalysts and specific reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of 5-(butoxymethyl)-1-butyl-1H-pyrazole often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, including temperature, pressure, and solvent systems, to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(butoxymethyl)-1-butyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The butoxymethyl and butyl groups can be substituted with other functional groups through nucleophilic substitution reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

5-(butoxymethyl)-1-butyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(butoxymethyl)-1-butyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent type, position, and chain length. Key analogs and their distinctions are outlined below:

Table 1: Structural Comparison of Pyrazole Derivatives
Compound Name Substituents (Position) Key Functional Groups Biological Activity
5-(Butoxymethyl)-1-butyl-1H-pyrazole Butoxymethyl (5), Butyl (1) Ether, Alkyl AChE inhibition
5-(Propoxymethyl)-1-butyl-1H-pyrazole Propoxymethyl (5), Butyl (1) Ether, Alkyl Not reported (structural analog)
5-(Menthoxymethyl)-1H-pyrazole (3d) (R)-Menthoxymethyl (5) Chiral ether AChE inhibition (IC₅₀: 0.983 mM)
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Benzo[d][1,3]dioxol (5), tert-Butyl (3) Dioxolane, Alkyl Anticonvulsant

Key Observations :

  • Chiral vs. Non-Chiral Substituents: Chiral menthoxymethyl derivatives (e.g., 3d) exhibit superior AChE inhibition (IC₅₀: 0.983 mM) compared to non-chiral butoxymethyl derivatives, likely due to stereospecific interactions with the enzyme .
  • Aromatic vs. Aliphatic Substituents : The benzo[d][1,3]dioxol group in anticonvulsant analogs introduces aromaticity and rigidity, diverting activity from AChE inhibition to seizure modulation .

Physicochemical Properties

The alkoxy chain length and branching significantly influence physical properties:

Table 2: Physicochemical Comparison
Compound Name Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³) pKa
5-(Butoxymethyl)-1-butyl-1H-pyrazole C₁₂H₂₂N₂O 210.32 (estimated) ~290 (predicted) 0.97–1.02 2.1–2.3
5-(Propoxymethyl)-1-butyl-1H-pyrazole C₁₁H₂₀N₂O 196.29 276.4 ± 15.0 0.97 ± 0.1 2.11 ± 0.10
1-sec-Butyl-5-(butoxymethyl)-1H-pyrazole C₁₂H₂₂N₂O 210.32 ~285 (predicted) 0.96–1.01 2.2–2.4

Key Observations :

  • Boiling Point : Longer alkoxy chains (butoxymethyl vs. propoxymethyl) increase boiling points due to stronger van der Waals interactions.
  • pKa: The pKa values (~2.1–2.4) indicate weak acidity, consistent with pyrazole’s NH proton. Minor variations arise from substituent electronic effects .
AChE Inhibition:
  • The butoxymethyl derivatives (3a, 3f, 3h) demonstrated AChE inhibition comparable to Donepezil, a standard Alzheimer’s drug, though less potent than chiral menthoxymethyl analogs .
  • Mechanistic Insight : The butoxymethyl ether may interact with AChE’s peripheral anionic site via hydrophobic interactions, while the pyrazole core could engage in π-π stacking with aromatic residues .
Anticonvulsant Activity:
  • Analogs like 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole exhibit anticonvulsant effects, likely mediated by GABAergic modulation . This highlights how substituent choice redirects therapeutic application.

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